4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2034225-97-1
VCID: VC11809060
InChI: InChI=1S/C14H14BrF3N6/c1-9-21-11(14(16,17)18)6-12(22-9)23-2-4-24(5-3-23)13-19-7-10(15)8-20-13/h6-8H,2-5H2,1H3
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Br)C(F)(F)F
Molecular Formula: C14H14BrF3N6
Molecular Weight: 403.20 g/mol

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

CAS No.: 2034225-97-1

Cat. No.: VC11809060

Molecular Formula: C14H14BrF3N6

Molecular Weight: 403.20 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine - 2034225-97-1

Specification

CAS No. 2034225-97-1
Molecular Formula C14H14BrF3N6
Molecular Weight 403.20 g/mol
IUPAC Name 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C14H14BrF3N6/c1-9-21-11(14(16,17)18)6-12(22-9)23-2-4-24(5-3-23)13-19-7-10(15)8-20-13/h6-8H,2-5H2,1H3
Standard InChI Key WWHULVMMKGUBDQ-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Br)C(F)(F)F
Canonical SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Br)C(F)(F)F

Introduction

Structural Characteristics

Molecular Composition

The molecular formula of the compound is C₁₄H₁₄BrF₃N₆, with a molecular weight of 403.20 g/mol. The structure comprises two pyrimidine rings: one substituted with a methyl group at position 2 and a trifluoromethyl group at position 6, and the other linked via a piperazine moiety at position 4, bearing a bromine atom at position 5 (Figure 1). The piperazine bridge introduces conformational flexibility, which may influence binding interactions in biological systems.

Functional Group Analysis

  • Bromine (Br): Positioned at the 5-position of the pyrimidine ring, bromine serves as a potential leaving group in nucleophilic substitution reactions, making the compound a candidate for further derivatization.

  • Trifluoromethyl (CF₃): The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, a common strategy in drug design to improve bioavailability .

  • Piperazine: This saturated heterocycle improves aqueous solubility and is frequently employed in pharmaceuticals to optimize pharmacokinetic profiles .

Physicochemical Properties

Computational predictions based on structural analogs suggest the following properties :

PropertyValue/Description
LogP (Partition Coefficient)~3.2 (estimated via PubChem tools)
Water SolubilityLow (due to trifluoromethyl group)
Hydrogen Bond Donors1 (piperazine NH)
Hydrogen Bond Acceptors8 (pyrimidine N, piperazine N, Br)
Polar Surface Area~75 Ų

The bromine atom contributes to a higher molecular weight and may influence halogen bonding interactions in target binding.

Research Findings and Biological Activity

  • Sfp-PPTase Inhibition: Analogous thiourea-containing piperazines (e.g., ML267) inhibit bacterial Sfp-PPTase with IC₅₀ values of ~0.5 μM . While the thiourea group is absent here, the piperazine-pyrimidine backbone may retain partial activity.

  • Cytotoxicity Profile: Piperazine derivatives often exhibit low cytotoxicity at therapeutic doses, as seen in ML267 , suggesting a favorable safety profile for further testing.

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